(R)-1-Fluoro-2-propylamine Hydrochloride

Catalog No.
S898754
CAS No.
273734-17-1
M.F
C3H9ClFN
M. Wt
113.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Fluoro-2-propylamine Hydrochloride

CAS Number

273734-17-1

Product Name

(R)-1-Fluoro-2-propylamine Hydrochloride

IUPAC Name

(2R)-1-fluoropropan-2-amine;hydrochloride

Molecular Formula

C3H9ClFN

Molecular Weight

113.56 g/mol

InChI

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1

InChI Key

FHXAJBGANRCCBG-AENDTGMFSA-N

SMILES

CC(CF)N.Cl

Canonical SMILES

CC(CF)N.Cl

Isomeric SMILES

C[C@H](CF)N.Cl

(R)-1-Fluoro-2-propylamine Hydrochloride is a chiral amine with the molecular formula C3_3H9_9ClFN and a molecular weight of 113.56 g/mol. It is characterized by its unique structure, which includes a fluorine atom attached to the first carbon of a propyl chain, making it a valuable compound in various chemical and pharmaceutical applications. The compound has a melting point range of 123-124.5 °C and is typically available in high purity, around 95% .

Potential Applications:

  • Medicinal Chemistry

    The presence of a fluorine atom and a chiral center makes (R)-1-Fluoro-2-propylamine hydrochloride an interesting scaffold for drug discovery. Fluorine substitution can alter the properties of a molecule, potentially improving its bioavailability or target interaction. The chirality allows for the development of enantioselective drugs, which can have fewer side effects compared to racemic mixtures [].

  • Asymmetric Synthesis

    (R)-1-Fluoro-2-propylamine hydrochloride could potentially serve as a building block in asymmetric synthesis. Chiral amines are valuable intermediates for the synthesis of various pharmaceuticals and other complex molecules.

Typical of amines:

  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of new amines.
  • Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts.
  • Alkylation Reactions: It can undergo alkylation with various alkyl halides to produce higher alkylated amines.

These reactions make it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing (R)-1-Fluoro-2-propylamine Hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to create the desired enantiomer.
  • Fluorination Reactions: Direct fluorination of 2-propylamine using fluorinating agents under controlled conditions.
  • Reduction Reactions: Starting from ketones or imines followed by reduction processes that yield the amine structure.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

(R)-1-Fluoro-2-propylamine Hydrochloride is primarily used in:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs due to its chiral nature.
  • Chemical Research: In studies involving drug design and development where chirality plays a crucial role.
  • Material Science: Potential use in developing new materials or coatings that require specific chemical properties.

Several compounds share structural similarities with (R)-1-Fluoro-2-propylamine Hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
(S)-1-Fluoro-2-propylamineC3_3H9_9ClFN113.56 g/molEnantiomer with potentially different biological activity
(R)-1-Fluoro-2-pentanamineC5_5H13_13ClFN141.61 g/molLonger carbon chain may influence solubility and reactivity
1-Fluoro-2-methylpropylamineC4_4H10_10ClFN127.60 g/molVariation in side chain length and branching affects properties

These compounds highlight the uniqueness of (R)-1-Fluoro-2-propylamine Hydrochloride in terms of its specific chirality and potential applications in medicinal chemistry. Each compound's unique structural features can lead to different reactivities and biological interactions, making them suitable for various research purposes.

Dates

Modify: 2023-08-16

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